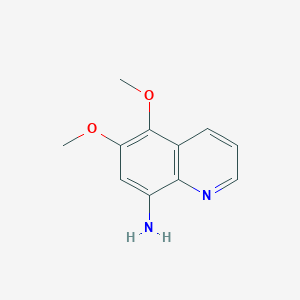

5,6-Dimethoxyquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6938-02-9 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

5,6-dimethoxyquinolin-8-amine |

InChI |

InChI=1S/C11H12N2O2/c1-14-9-6-8(12)10-7(11(9)15-2)4-3-5-13-10/h3-6H,12H2,1-2H3 |

InChI Key |

RDFZQTDLGKFDNB-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C(=C1)N)N=CC=C2)OC |

Canonical SMILES |

COC1=C(C2=C(C(=C1)N)N=CC=C2)OC |

Other CAS No. |

6938-02-9 |

Pictograms |

Corrosive; Acute Toxic |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5,6 Dimethoxyquinolin 8 Amine

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for the construction of the 5,6-dimethoxyquinolin-8-amine scaffold from acyclic or simple aromatic precursors. This approach allows for the strategic introduction of desired substituents at specific positions on the quinoline (B57606) ring.

Quinoline Core Construction

The foundational step in the de novo synthesis is the formation of the bicyclic quinoline ring system. Classical cyclization reactions and modern multicomponent strategies are both applicable for this purpose.

The Skraup and Doebner-Miller reactions are powerful and long-standing methods for quinoline synthesis. wikipedia.orgwikipedia.org These reactions typically involve the condensation of an aniline (B41778) derivative with a three-carbon component, such as glycerol (B35011) or an α,β-unsaturated carbonyl compound, under acidic conditions.

For the synthesis of a 5,6-dimethoxy-substituted quinoline, the logical starting material is 3,4-dimethoxyaniline (B48930). The Skraup reaction, in particular, has been successfully employed for the synthesis of substituted quinolines. The general mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring. iipseries.org

A well-documented procedure for a related compound, 6-methoxy-8-nitroquinoline (B1580621), utilizes a modified Skraup reaction. orgsyn.org This procedure can be adapted for the synthesis of 5,6-dimethoxy-8-nitroquinoline (B1360402) by substituting 3-nitro-4-aminoanisole with a suitable 3,4-dimethoxyaniline derivative. The reaction conditions typically involve heating the aniline with glycerol, a dehydrating agent like sulfuric acid, and an oxidizing agent.

| Reactant 1 | Reactant 2 | Oxidizing Agent | Acid | Product | Reference |

| Aniline | Glycerol | Nitrobenzene | Sulfuric Acid | Quinoline | wikipedia.org |

| 3-Nitro-4-aminoanisole | Glycerol | Arsenic Oxide | Sulfuric Acid | 6-Methoxy-8-nitroquinoline | orgsyn.org |

| 3,4-Dimethoxyaniline | Glycerol | Nitrobenzene/Arsenic Oxide | Sulfuric Acid | 5,6-Dimethoxyquinoline (proposed) |

The Doebner-Miller reaction offers an alternative route, utilizing α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgsynarchive.com This method allows for the introduction of substituents at the 2- and 4-positions of the quinoline ring. A variation of this approach involves the in-situ formation of the α,β-unsaturated carbonyl compound from two aldehyde or ketone molecules. wikipedia.org

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a one-pot synthesis. Several MCRs have been developed for the synthesis of quinoline derivatives. A notable example is the three-component reaction of an aniline, an aldehyde, and an activated carbonyl compound.

For instance, a one-pot reaction between 3,4-dimethoxyaniline, various aldehydes, and ethyl-3,3-diethoxypropionate, catalyzed by montmorillonite (B579905) K-10 clay, has been reported to yield ethyl 6,7-dimethoxy-2-alkyl/aryl quinoline-3-carboxylate derivatives. jptcp.com While this specific reaction leads to a 6,7-disubstituted pattern, the principle demonstrates the feasibility of employing 3,4-dimethoxyaniline in MCRs to construct dimethoxy-substituted quinolines. Adapting the starting materials and reaction conditions could potentially lead to the desired 5,6-dimethoxy substitution pattern.

| Aniline Derivative | Aldehyde | Carbonyl Component | Catalyst | Product | Reference |

| 3,4-Dimethoxyaniline | Various Aldehydes | Ethyl-3,3-diethoxypropionate | Montmorillonite K-10 | Ethyl 6,7-dimethoxy-2-alkyl/aryl quinoline-3-carboxylate | jptcp.com |

Introduction and Functionalization of Methoxy (B1213986) Groups at C-5 and C-6

In the context of de novo synthesis of this compound, the most straightforward strategy is to start with a precursor that already contains the desired methoxy groups on the benzene (B151609) ring. As mentioned, 3,4-dimethoxyaniline is the ideal starting material for reactions like the Skraup or Doebner-Miller synthesis, which would directly lead to the 5,6-dimethoxyquinoline core.

Introduction of the Amino Group at C-8

The introduction of the amino group at the C-8 position is a critical step. A common and effective strategy involves the nitration of the quinoline ring followed by the reduction of the nitro group.

The Skraup synthesis using a substituted aniline often leads to a mixture of isomers. However, with specific starting materials and controlled reaction conditions, regioselective nitration can be achieved. For instance, the synthesis of 6-methoxy-8-nitroquinoline is well-established. orgsyn.org Following the construction of the 5,6-dimethoxyquinoline core, a similar nitration step would be employed to introduce a nitro group, which is expected to be directed to the C-8 position due to the electronic effects of the existing methoxy groups.

The subsequent reduction of the 8-nitro group to the 8-amino group is a standard and high-yielding transformation. Various reducing agents can be employed for this purpose, including:

Tin(II) chloride (SnCl₂) in hydrochloric acid

Iron powder in acetic acid or hydrochloric acid

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel.

| Starting Material | Reagents | Product |

| 8-Nitroquinoline (B147351) | SnCl₂ / HCl | 8-Aminoquinoline (B160924) |

| 6-Methoxy-8-nitroquinoline | SnCl₂ / HCl | 6-Methoxy-8-aminoquinoline |

| 5,6-Dimethoxy-8-nitroquinoline (proposed) | Fe / CH₃COOH or H₂/Pd-C | This compound (proposed) |

Post-Synthetic Modifications of this compound Precursors

An alternative to the de novo synthesis of the fully substituted quinoline is the modification of a pre-existing, suitably functionalized 5,6-dimethoxyquinoline precursor. This approach is particularly useful if a 5,6-dimethoxyquinoline core is readily available.

The key transformation in this strategy would be the introduction of the amino group at the C-8 position. This can be achieved through methods such as:

Nitration followed by reduction: As described in the de novo approach, if 5,6-dimethoxyquinoline is available, it can be nitrated to introduce a nitro group, likely at the C-8 position, which is then reduced to the desired amine.

Halogenation followed by amination: An alternative route involves the introduction of a halogen (e.g., bromine or chlorine) at the C-8 position of 5,6-dimethoxyquinoline. This 8-halo-5,6-dimethoxyquinoline can then undergo a nucleophilic aromatic substitution reaction with an amine source, such as ammonia (B1221849) or a protected amine, often catalyzed by a transition metal complex (e.g., a palladium or copper catalyst in a Buchwald-Hartwig amination).

| Precursor | Reaction Sequence | Product |

| 5,6-Dimethoxyquinoline | 1. Nitration (e.g., HNO₃/H₂SO₄) 2. Reduction (e.g., SnCl₂/HCl) | This compound |

| 5,6-Dimethoxyquinoline | 1. Halogenation (e.g., NBS/Br₂) 2. Amination (e.g., NH₃, Pd or Cu catalyst) | This compound |

This post-synthetic modification approach offers flexibility, especially when various substituted quinoline precursors are accessible.

Nitro Group Reduction Strategies

The conversion of the nitro group at the C8 position to a primary amine is the pivotal step in forming this compound. This transformation is accomplished using various reducing agents and conditions, with catalytic hydrogenation and metal-acid systems being the most prevalent. The choice of method can influence yield, purity, and scalability. The methoxy groups and the quinoline ring system are generally stable under these conditions. researchgate.net

Key strategies for the reduction of the nitro group in dimethoxy-nitroquinolines include:

Catalytic Hydrogenation: This is a widely used and efficient method. The reaction involves hydrogen gas in the presence of a metal catalyst. For instance, the catalytic reduction of 5,6-dimethoxy-4-methyl-8-nitroquinoline using Raney nickel as the catalyst in an ethanol-dioxane solvent system affords the corresponding 8-amino compound in high yield (84%). google.com This method is favored for its clean conversion and the ease of removal of the catalyst by filtration.

Metal in Acidic Media: Classic reduction methods using a metal and an acid are also effective. The reduction of 6-methoxy-3-methyl-8-nitroquinoline (B8358403) has been successfully carried out using iron filings in a mixture of di-n-butyl ether and dilute acetic acid. google.com Another common system involves tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), which has been used for the reduction of related 8-nitroquinoline derivatives. google.com These methods are robust and cost-effective, making them suitable for large-scale synthesis.

The following table summarizes various reduction methods applied to 8-nitroquinoline precursors.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxy-4-methyl-8-nitroquinoline | H₂, Raney Nickel, Ethanol-Dioxane | 8-Amino-5,6-dimethoxy-4-methylquinoline | 84% | google.com |

| 5-Methyl-6-methoxy-8-nitroquinoline | H₂, Raney Nickel | 5-Methyl-6-methoxy-8-aminoquinoline | 81% | acs.org |

| 6-Methoxy-3-methyl-8-nitroquinoline | Iron filings, Acetic acid, Di-n-butyl ether | 8-Amino-6-methoxy-3-methylquinoline | N/A | google.com |

| 4-Ethyl-6-methoxy-8-nitroquinoline | Sn, SnCl₂, Alcoholic HCl | 8-Amino-4-ethyl-6-methoxyquinoline | 79% | google.com |

Selective Demethylation and Remethylation Strategies

While the primary route to this compound involves direct synthesis with the methoxy groups in place, strategies involving the manipulation of these groups represent an alternative pathway, particularly for creating analogues. This can involve the selective removal (demethylation) of a methyl group from a polymethoxyquinoline or the selective addition (methylation) to a polyhydroxyquinoline.

A notable example is the selective demethylation of the 5-methoxy group in the precursor, 5,6-dimethoxy-8-nitroquinoline. This can be achieved by heating the compound in dilute hydrochloric acid, which yields 5-hydroxy-6-methoxy-8-nitroquinoline. google.com This demonstrates that the 5-methoxy group is more labile to acid hydrolysis than the 6-methoxy group. Such a strategy could be part of a multi-step synthesis to introduce different functionalities at the 5-position before the final nitro group reduction.

General methods for the demethylation of aryl methyl ethers often employ Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), or reagents like aqueous piperidine. nih.govgoogle.comias.ac.in The selectivity of these reagents depends on steric and electronic factors within the substrate. A subsequent remethylation step using a reagent like dimethyl sulfate (B86663) or methyl iodide would complete the synthesis, although this circuitous route is less common for the direct preparation of this compound compared to the nitro reduction pathway.

Functional Group Compatibility During Synthesis

The chemical synthesis of this compound and its derivatives requires careful consideration of the reactivity of the functional groups present: the two methoxy ethers, the quinoline ring system, and the C8-amino group (or its nitro precursor).

Methoxy Groups: The aryl methyl ether linkages at the C5 and C6 positions are generally robust and stable under a variety of conditions, including the neutral or mildly acidic conditions of catalytic hydrogenation and the metal-acid reductions used to convert the nitro group. google.comacs.org However, they are susceptible to cleavage under strong acidic conditions, as evidenced by the selective demethylation at the C5 position with hot dilute HCl. google.com This lability must be managed if acidic reagents are used for other transformations.

Quinoline Ring: The heterocyclic quinoline core is aromatic and relatively stable. During the reduction of the C8-nitro group, the quinoline ring system typically remains intact and is not hydrogenated. researchgate.net However, its electronic nature can be influenced by substituents, and it can direct the position of further electrophilic substitution if such reactions were intended.

Amino and Nitro Groups: The C8-nitro group is the most reactive site in the precursor and is selectively targeted for reduction. Once the C8-amino group is formed, it introduces a potent nucleophilic and basic center into the molecule. Its presence will dominate the subsequent chemistry, readily reacting with electrophiles. Any further modifications to the quinoline ring would likely require protection of this amino group to prevent unwanted side reactions. The presence of the electron-donating amino group also activates the quinoline ring, particularly towards electrophilic substitution.

Protecting Group Strategies for Methoxy and Amino Moieties

The use of protecting groups is a key strategy to manage reactivity and achieve selectivity in multi-step organic synthesis.

Methoxy Moieties: Protecting the methoxy groups in this compound is generally unnecessary due to their relative inertness under most synthetic conditions. Aryl ethers are stable to many reagents, including those used for catalytic hydrogenation and mild acidic or basic conditions. Protection would only become a consideration if harsh, ether-cleaving conditions (e.g., strong Lewis acids or HBr) were required for another part of the synthesis. In such cases, a more viable strategy would be to introduce the methoxy groups late in the synthesis by methylating precursor hydroxyl groups.

Amino Moieties: In contrast, the 8-amino group is highly reactive and often requires protection if other transformations on the molecule are planned. The nucleophilicity and basicity of the primary amine can interfere with a wide range of reactions. Standard protecting group strategies for aromatic amines are applicable here. The most common approach is acylation to form an amide or carbamoylation to form a carbamate.

Amide Formation: The amino group can be converted into an acetamide (B32628) or a benzamide. This strategy is frequently employed in the context of using the 8-aminoquinoline moiety as a directing group for C-H activation, where the amide bond is integral to the catalytic cycle. acs.org

Carbamate Formation: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl) can be used to form the corresponding Boc- or Cbz-protected amines. These groups are robust and can be removed under specific acidic (Boc) or hydrogenolytic (Cbz) conditions, offering orthogonal protection strategies. The extensive derivatization of the related drug primaquine (B1584692) provides many examples of reactions involving the 8-amino group, implicitly guiding the conditions under which protection would be necessary. nih.gov

Chemical Reactivity and Transformations of 5,6 Dimethoxyquinolin 8 Amine

Oxidation Reactions

The oxidation of 5,6-dimethoxyquinolin-8-amine can lead to various products depending on the oxidizing agent and reaction conditions. These reactions primarily involve the nitrogen atom of the quinoline (B57606) ring and the methoxy (B1213986) groups.

Formation of Quinoline N-Oxide Derivatives

The nitrogen atom in the quinoline ring of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in the presence of a suitable catalyst. rsc.org The introduction of the N-oxide functionality can significantly alter the electronic properties and biological activity of the molecule. nih.gov

N-oxides are weak bases and can be protonated to form stable hydroxyammonium species. nih.gov The formation of N-oxides can also be a metabolic process in vivo. nih.gov Synthetic N-oxides have found applications in various healthcare-related fields, including the development of prodrugs and targeted cytotoxic agents. nih.gov

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | mCPBA or H₂O₂/catalyst | This compound N-oxide | rsc.org |

Oxidative Demethylation Processes

The methoxy groups at the 5- and 6-positions of the quinoline ring can undergo oxidative demethylation. This process involves the removal of one or both methyl groups, leading to the formation of hydroxylated quinoline derivatives. This transformation can be mediated by certain enzymes or chemical reagents. For instance, studies on related compounds have shown that oxidative demethylation can be a key step in their metabolism. The process of DNA demethylation, for example, involves the oxidation of a methyl group, which can be mediated by enzymes like the TET proteins. nih.govecnu.edu.cn

While direct studies on the oxidative demethylation of this compound are not extensively detailed in the provided search results, the general principles of oxidative demethylation of aromatic ethers are well-established. Reagents such as strong acids, Lewis acids, or certain oxidizing agents can facilitate this reaction.

| Reactant | Reagent/Condition | Product |

| This compound | Oxidizing agent/Enzyme | 5-Hydroxy-6-methoxyquinolin-8-amine and/or 6-Hydroxy-5-methoxyquinolin-8-amine |

Reduction Reactions

Reduction reactions of this compound can target either the quinoline ring system or substituents, leading to a variety of derivatives.

Conversion to Tetrahydroquinoline Derivatives

The quinoline ring of this compound can be partially reduced to form the corresponding 5,6,7,8-tetrahydroquinoline derivative. This is a common transformation for quinoline compounds and can be achieved through catalytic hydrogenation using catalysts like platinum or palladium on carbon, or by using reducing agents such as sodium borohydride in the presence of a suitable acid. The synthesis of various tetrahydroquinoline derivatives has been reported through different methodologies. nih.govnih.govresearchgate.net

The resulting tetrahydroquinoline derivatives often exhibit different chemical and biological properties compared to their aromatic precursors. For example, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been employed as ligands in asymmetric catalysis. nih.gov

| Reactant | Reducing Agent/Catalyst | Product | Reference |

| This compound | H₂/Pd-C or PtO₂ | 5,6-Dimethoxy-5,6,7,8-tetrahydroquinolin-8-amine | nih.gov |

Reductive Cyclization

While direct examples of reductive cyclization starting from this compound are not explicitly provided in the search results, this type of reaction is a powerful tool in synthetic organic chemistry for the construction of complex heterocyclic systems. In a typical reductive cyclization, a nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with another functional group in the molecule. For instance, the reduction of o,ß-dinitrostyrenes is a known method for indole synthesis. researchgate.net

In the context of this compound, a derivative containing a reducible group, such as a nitro group, ortho to a suitable side chain could potentially undergo reductive cyclization to form a new fused ring system.

Substitution Reactions

The quinoline ring and the amino group of this compound are susceptible to various substitution reactions.

The aromatic quinoline core can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing methoxy and amino groups, which are both activating and ortho-, para-directing. However, the reactivity of the different positions on the quinoline ring can be complex.

The primary amino group at the 8-position is nucleophilic and can readily react with a variety of electrophiles. For example, it can be acylated with acid chlorides or anhydrides, alkylated with alkyl halides, or undergo condensation reactions with aldehydes and ketones to form Schiff bases. In one reported synthesis, 6-methoxyquinolin-8-amine was reacted with chloroacetyl chloride to form an amide as an intermediate in a multi-step synthesis. mdpi.com

| Reactant | Electrophile | Product | Reference |

| This compound | Acetyl chloride | N-(5,6-Dimethoxyquinolin-8-yl)acetamide | mdpi.com |

| This compound | Alkyl halide | N-Alkyl-5,6-dimethoxyquinolin-8-amine | |

| This compound | Aldehyde/Ketone | Schiff base derivative |

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org

In the case of this compound, the quinoline ring system is activated towards electrophilic attack by the presence of two electron-donating methoxy groups and an amino group. These activating groups increase the electron density of the aromatic ring, making it more nucleophilic. dalalinstitute.com Specifically, the amino and methoxy groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. dalalinstitute.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. dalalinstitute.commasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is achieved using a nitronium ion (NO₂⁺) as the electrophile. wikipedia.org The presence of multiple activating groups on the this compound ring would be expected to facilitate such reactions, although the precise substitution pattern would depend on the interplay of steric and electronic effects of all substituents.

Nucleophilic Substitution at the Amino Group

The primary amino group at the C8 position of this compound is a key site for nucleophilic substitution reactions. This functional group can readily react with various electrophiles to form a diverse range of derivatives. The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electron-deficient species.

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures. For instance, the amino group can undergo acylation with acyl chlorides or anhydrides to form amides, alkylation with alkyl halides to produce secondary or tertiary amines, and sulfonylation with sulfonyl chlorides to yield sulfonamides.

A notable application of this reactivity is seen in the Ugi-azide reaction, a multi-component reaction that can be used to synthesize complex molecules in a single step. In a study by Schmidt et al. (2021), 6-methoxyquinolin-8-amine, a closely related analogue, was reacted with an aldehyde, trimethylsilyl azide, and tert-butyl isocyanide in methanol. mdpi.com This reaction yielded N-((4-chlorophenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amine, demonstrating the versatility of the amino group in forming new carbon-nitrogen bonds and incorporating diverse functional groups. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| 6-methoxyquinolin-8-amine | 4-chlorobenzaldehyde | trimethylsilyl azide | tert-butyl isocyanide | N-((4-chlorophenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amine |

This table illustrates a specific example of the Ugi-azide reaction involving a derivative of the target compound, highlighting the synthetic potential of the amino group. mdpi.com

Coupling Reactions for Derivatization

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often utilizing transition metal catalysts. wikipedia.org These reactions have become indispensable for constructing complex molecules from simpler starting materials.

Carbon-Carbon Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental methods for creating carbon-carbon bonds. mdpi.com While specific examples involving this compound are not prevalent in the provided search results, the general principles of these reactions can be applied to this molecule, assuming a suitable halide or pseudohalide derivative is prepared.

For instance, if the quinoline ring were functionalized with a halide (e.g., bromine or iodine), it could participate in a Suzuki coupling with a boronic acid, a Heck coupling with an alkene, or a Sonogashira coupling with a terminal alkyne. These reactions typically employ a palladium catalyst and a base to facilitate the coupling process. The mechanism generally involves an oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org The versatility of these methods allows for the introduction of a wide array of alkyl, alkenyl, and aryl groups onto the quinoline scaffold.

Carbon-Nitrogen Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. organic-chemistry.orgscienceopen.com This reaction is a highly general and efficient method for the synthesis of arylamines. nih.gov The 8-amino group of this compound can serve as the amine component in such a reaction, allowing for its coupling with various aryl and heteroaryl halides.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex then yields the desired arylamine product and regenerates the Pd(0) catalyst. scienceopen.com

This reaction has been successfully applied to quinoline systems. For example, researchers have utilized Buchwald-Hartwig amination for the synthesis of novel quinolinequinone derivatives by coupling anilines with 6,7-dibromo-5,8-quinolinequinone. scienceopen.com While this example involves a different quinoline derivative, it demonstrates the feasibility of C-N coupling reactions on the quinoline core. The use of various anilines in this research highlights the potential for creating a diverse library of N-aryl quinoline derivatives. scienceopen.com

| Aryl Halide | Amine | Catalyst System | Product |

| Aryl Bromide | Primary or Secondary Amine | Palladium catalyst + Ligand + Base | N-Aryl Amine |

| 6,7-dibromo-5,8-quinolinequinone | Aniline (B41778) | Palladium catalyst + Base | 6-anilino-7-bromo-5,8-quinolinequinone |

This table provides a generalized scheme for the Buchwald-Hartwig reaction and a specific example from the literature on a related quinoline compound. scienceopen.com

Reactions Leading to Fused Heterocyclic Systems

The structure of this compound, with its reactive amino group and aromatic core, makes it a suitable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the construction of a new ring that shares one or more atoms with the original quinoline scaffold, leading to polycyclic aromatic compounds with diverse properties.

One common strategy for forming fused rings involves condensation reactions where the 8-amino group acts as a nucleophile. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of new six-membered rings. The literature describes numerous methods for synthesizing fused pyrimidoquinolines, which are of biological interest. nih.gov These syntheses often involve the reaction of an amino-substituted quinoline with various carbonyl compounds, sometimes in a one-pot procedure. For instance, a mixture of an aminothiouracil, cyclohexanone, and an aromatic aldehyde can be refluxed in DMF to produce pyrimido[4,5-b]quinoline derivatives. nih.gov

Another approach involves intramolecular cyclization reactions. If a suitable functional group is introduced onto the amino group or the quinoline ring, a subsequent ring-closing reaction can be initiated. For example, if the amino group is acylated with a reagent containing a terminal alkyne, a subsequent intramolecular cyclization could potentially lead to a fused pyrroloquinoline system.

The synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones represents another example of building fused systems onto a quinoline core, demonstrating the versatility of quinoline derivatives in constructing complex heterocyclic architectures. scispace.com While these examples may not start directly from this compound, they illustrate the general chemical principles that could be applied to it for the synthesis of novel fused heterocyclic compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5,6 Dimethoxyquinolin 8 Amine Derivatives

Impact of Substituents on Biological Activity

The presence and position of methoxy (B1213986) groups on the quinoline (B57606) ring are critical determinants of biological activity. The 6-methoxy group is a key feature of antimalarial drugs like primaquine (B1584692) and tafenoquine, indicating its importance for this type of activity. mdpi.com Studies on related quinoline structures, such as 5,8-quinolinediones, have shown that the introduction of alkoxyl groups at the C-6 and/or C-7 positions can increase cytotoxicity against various cancer cell lines, including leukemia, melanoma, and breast cancer. mdpi.com For instance, compounds with a methyl substitution at the C-5 position of the quinoline ring have demonstrated more potent activity against cancer cells compared to those with a C-6 substitution. biointerfaceresearch.com The electronic properties conferred by these methoxy groups can influence how the molecule interacts with biological targets.

The amino group at the C-8 position is a versatile handle for chemical modification and is fundamental to the activity of many quinoline-based compounds. wikipedia.org It serves as a common point for attaching various side chains to modulate the molecule's properties. In a series of 8-amino-6-methoxyquinoline (B117001) hybrids, the C-8 amino group was linked to a tetrazole ring via different linkers and substituted with various lipophilic side chains to evaluate antiplasmodial activity. mdpi.com

The nature of the substituent attached to the C-8 amino group significantly influences the biological effect. Studies have shown that increasing the lipophilicity and bulk of the side chain can enhance antiplasmodial activity. For example, derivatives with bulky, electron-withdrawing substituents or long alkyl chains, such as a heptyl side chain, attached via a linker to the 8-amino group, were found to be the most active against Plasmodium falciparum. mdpi.com This suggests that the C-8 position is critical for interaction with the biological target and that modifications at this site can fine-tune the compound's potency.

| Compound | Side Chain (R) at C-8 Amino Linker | Antiplasmodial Activity (IC₅₀, µM) vs. P. falciparum |

|---|---|---|

| Derivative 1 | Phenyl | 5.12 |

| Derivative 2 | 4-Fluorophenyl | 2.68 |

| Derivative 3 | 4-(Trifluoromethyl)phenyl | 0.464 |

| Derivative 4 | 4-Bromophenyl | 0.743 |

| Derivative 5 | 1-Naphthyl | 1.26 |

| Derivative 6 | Heptyl | 0.324 |

Beyond the specific methoxy and amino groups, other substitutions on the quinoline ring system also play a crucial role in determining biological activity. SAR analysis of related 5,8-quinolinedione compounds reveals that the biological properties are highly dependent on the substituents at the C-2, C-6, and C-7 positions. mdpi.com The introduction of a methyl group at the C-2 position of 6,7-dichloro-5,8-quinolinedione, for example, significantly alters its biological activity compared to the unsubstituted parent compound. mdpi.com

Furthermore, substitutions at the C-5 position can have a pronounced effect. Attaching electron-withdrawing substituents at C-5 of the related 8-hydroxyquinoline (B1678124) scaffold has been shown to improve anticancer activity. nih.gov The type and position of substituents can influence the molecule's lipophilicity, electronic distribution, and steric profile, all of which affect its ability to cross cell membranes and interact with specific enzymes or receptors. nih.govnih.gov Aromatic amide substitutions at the C-2 position, for instance, were found to increase lipophilicity and antiviral activity due to the electron-withdrawing nature of the anilide groups. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop mathematical expressions that relate the chemical structure of a series of compounds to their biological activity. dergipark.org.trdergipark.org.tr This approach allows for the prediction of the activity of new, unsynthesized molecules and provides insight into the structural features that are most important for a desired biological effect. nih.gov

In QSAR studies of quinoline and quinolinone derivatives, a wide range of molecular descriptors are calculated to numerically represent the molecule's physicochemical properties. nih.gov These descriptors are then used to build predictive models. dergipark.org.trdergipark.org.tr The main objective is to establish a reliable correlation between these structural descriptors and the observed biological activity. nih.gov

Commonly used descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as HOMO-LUMO energies, dipole moment, electron affinity, and ionization potential. dergipark.org.trdergipark.org.tr

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that quantifies the lipophilicity of a molecule, which is crucial for membrane permeability. dergipark.org.trdergipark.org.tr

Global Reactivity Descriptors: Parameters like molecular hardness, softness, and electrophilicity index provide information about the reactivity of the molecule. dergipark.org.trdergipark.org.tr

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule, including molecular volume and van der Waals volume. dergipark.org.trnih.gov

| Descriptor Category | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Electronegativity | Electron distribution, reactivity, interaction types dergipark.org.trdergipark.org.tr |

| Hydrophobic | Octanol-water partition coefficient (logP) | Solubility, membrane permeability dergipark.org.trdergipark.org.tr |

| Thermodynamic | Entropy, Heat Capacity (Cv) | Interactions in biological environments dergipark.org.trdergipark.org.tr |

| Global Reactivity | Molecular Hardness, Molecular Softness, Electrophilic Index | Chemical reactivity and stability dergipark.org.trdergipark.org.tr |

| Topological | Molecular Volume, Molar Refractivity | Size and polarizability of the molecule dergipark.org.trdergipark.org.tr |

Electronic properties are particularly important in predicting the biological activity of quinoline derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used as key descriptors. dergipark.org.tr The LUMO energy, in particular, can be correlated with a compound's ability to accept an electron. researchgate.net For interaction mechanisms that involve electron acceptance from a biological target like an enzyme, a lower LUMO energy value indicates higher reactivity and is often associated with greater drug activity. researchgate.net

The energy gap between HOMO and LUMO (ΔE) is another critical parameter that can be used to understand biological activity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and thus more reactive. QSAR studies have successfully derived models for the anti-proliferative and anti-inflammatory activities of 5,8-quinolinequinone derivatives based on such electronic, hydrophobic, and global reactivity parameters. dergipark.org.trdergipark.org.tr For example, a larger dipole moment, resulting from electronegative substituents, was found in a highly active anti-proliferative compound, suggesting that dipole-dipole interactions are important for its mechanism of action. dergipark.org.tr These correlations between calculated electronic parameters and biological activity are instrumental in guiding the design of new derivatives with improved therapeutic properties. researchgate.net

Conformational Analysis and Bioactive Conformations

The spatial arrangement of atoms and functional groups in a molecule, known as its conformation, is pivotal in determining its interaction with biological targets. For derivatives of 5,6-dimethoxyquinolin-8-amine, understanding the preferred three-dimensional structures is crucial for elucidating their structure-activity relationships (SAR) and structure-property relationships (SPR). This section explores the conformational analysis of these derivatives and discusses the concept of a bioactive conformation, the specific spatial arrangement required for biological activity.

The conformational landscape of this compound derivatives is primarily dictated by the rotational freedom around key single bonds and the influence of the substituents on the quinoline core. The quinoline ring system itself is largely planar, though the presence of bulky substituents can induce minor deviations from planarity. The primary points of conformational flexibility are the rotation of the 8-amino group and the orientation of the two methoxy groups at the C5 and C6 positions.

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the most stable conformations by calculating the potential energy surface as a function of dihedral angles. While specific DFT studies on this compound are not extensively reported in the public domain, analysis of related structures provides valuable insights. For instance, studies on other 8-aminoquinolines indicate that the orientation of the 8-amino group relative to the quinoline ring is a critical determinant of biological activity.

The bioactive conformation is the specific three-dimensional arrangement that a molecule adopts when it binds to its biological target to elicit a response. This conformation may not necessarily be the lowest energy conformation in solution. The energy difference between the ground-state conformation and the bioactive conformation is a critical factor, as a large energy penalty to adopt the bioactive conformation can reduce the compound's potency.

For this compound derivatives, the bioactive conformation would be influenced by the nature of the biological target. For example, if the target is a protein, the molecule must adopt a shape that is complementary to the binding site. The dimethoxy substitution pattern can play a crucial role in pre-organizing the molecule into a conformation that is closer to the bioactive form, thus reducing the entropic penalty of binding.

| Compound | Torsional Angle (°) | Reference |

|---|---|---|

| 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one | Benzene (B151609) ring to quinoline ring: 76.10 (8) | researchgate.net |

The bioactive conformation is often inferred from molecular modeling studies, such as docking simulations, which predict how a ligand might bind to a receptor. These studies can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The conformation of the this compound derivative would be constrained within the binding pocket, and understanding these constraints is vital for the design of more potent analogues.

Computational Chemistry and Molecular Modeling Investigations of 5,6 Dimethoxyquinolin 8 Amine

Molecular Dynamics (MD) Simulations

Ligand-Protein Complex Dynamics:There are no specific MD simulation studies available that describe the dynamic behavior and stability of a 5,6-Dimethoxyquinolin-8-amine-protein complex over time.

Further research and dedicated computational analysis are required to elucidate the specific molecular properties and potential interactions of this compound.

Solvent Effects and Conformational Changes

The influence of different solvent environments on the three-dimensional structure and stability of a molecule is a critical aspect of computational chemistry. Such studies typically involve calculating the molecule's properties in the gas phase versus various implicit or explicit solvent models to understand how polarity and specific solvent interactions can alter the preferred conformations and electronic structure. These analyses are crucial for predicting a compound's behavior in biological systems. However, specific data from such computational analyses for this compound, including detailed research findings and data tables illustrating these effects, are not available in the reviewed literature.

Advanced Computational Methodologies (e.g., Linear Combination of Atomic Potentials, QM/MM)

Advanced computational techniques provide deeper insights into molecular behavior. The Linear Combination of Atomic Orbitals (LCAO) is a fundamental quantum chemistry principle for approximating molecular orbitals. More advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to study large systems, such as a molecule interacting with a protein, by treating the critical region with high-level quantum mechanics and the surrounding environment with more computationally efficient molecular mechanics. Investigations using these sophisticated methods can elucidate reaction mechanisms, binding affinities, and spectroscopic properties. Despite the utility of these approaches, there is no evidence in the surveyed scientific literature of their specific application to this compound.

Biological Activity and Molecular Mechanisms of Action in Vitro of 5,6 Dimethoxyquinolin 8 Amine and Its Derivatives

Antimicrobial Research

Derivatives of 5,6-Dimethoxyquinolin-8-amine have been investigated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and the malaria parasite, Plasmodium falciparum.

Antibacterial Activity

The antibacterial potential of quinoline (B57606) derivatives has been well-established. While specific data for this compound is limited, studies on structurally related 6-methoxyquinolone and 8-hydroxyquinoline (B1678124) derivatives provide insights into the antibacterial profile of this class of compounds.

For instance, a novel 6-fluoro-8-methoxy quinolone, AM-1155, has demonstrated a wide spectrum of activity. It was found to be 2- to 16-fold more active than ciprofloxacin (B1669076) and ofloxacin (B1677185) against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov The minimum inhibitory concentrations (MICs) for 90% of the tested strains of S. aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and Enterococcus faecalis ranged from 0.10 to 0.78 µg/mL. nih.gov Against Gram-negative bacteria such as members of the Enterobacteriaceae family, Branhamella catarrhalis, Haemophilus influenzae, and Neisseria gonorrhoeae, its activity was comparable to ciprofloxacin. nih.gov

Furthermore, the introduction of a methyl group at the C-8 position coupled with an amino group at the C-6 position in quinolone derivatives has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov One such derivative, a 1,2,3,4-tetrahydroisoquinolinyl compound, exhibited higher antibacterial activity than ciprofloxacin against S. aureus strains, including methicillin- and ciprofloxacin-resistant isolates. nih.gov

The antimicrobial activity of 8-hydroxyquinoline derivatives has also been extensively studied. Halogenated derivatives, in particular, have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 5.57 to 89.09 µM for Gram-positive strains. nih.gov

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| AM-1155 (6-fluoro-8-methoxy quinolone) | Staphylococcus aureus (including MRSA) | 0.10 - 0.78 (MIC90) |

| AM-1155 (6-fluoro-8-methoxy quinolone) | Staphylococcus epidermidis | 0.10 - 0.78 (MIC90) |

| AM-1155 (6-fluoro-8-methoxy quinolone) | Streptococcus pneumoniae | 0.10 - 0.78 (MIC90) |

| AM-1155 (6-fluoro-8-methoxy quinolone) | Enterococcus faecalis | 0.10 - 0.78 (MIC90) |

| AM-1155 (6-fluoro-8-methoxy quinolone) | Bacteroides fragilis | 1.56 (MIC90) |

Antifungal Activity

The antifungal properties of quinoline derivatives have also been a focus of research. Studies on 8-quinolinamines and their amino acid conjugates have revealed broad-spectrum anti-infective potential. One particular 8-quinolinamine analogue demonstrated fungicidal action against several clinically relevant fungal species. acs.org

Specifically, this analogue exhibited activity against Candida albicans with an IC50 of 4.93 µg/mL and a minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 10 µg/mL. acs.org Against Candida glabrata, the IC50 was 3.96 µg/mL with an MIC and MFC of 5.0 µg/mL. acs.org For Candida krusei, the IC50 was 4.44 µg/mL with an MIC and MFC of 5.0 µg/mL, and for Cryptococcus neoformans, the IC50 was 2.07 µg/mL with an MIC and MFC of 2.50 µg/mL. acs.org Activity was also observed against Aspergillus fumigatus with an IC50 of 6.0 µg/mL. acs.org Other derivatives showed promising effects against C. neoformans, with IC50 values as low as 0.58 µg/mL and MICs in the range of 1.25–5.0 µg/mL. acs.org

| Fungal Strain | IC50 (µg/mL) | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| Candida albicans | 4.93 | 10 | 10 |

| Candida glabrata | 3.96 | 5.0 | 5.0 |

| Candida krusei | 4.44 | 5.0 | 5.0 |

| Cryptococcus neoformans | 2.07 | 2.50 | 2.50 |

| Aspergillus fumigatus | 6.0 | - | - |

Antimalarial Activity

The 8-aminoquinoline (B160924) scaffold is the cornerstone of several important antimalarial drugs, most notably primaquine (B1584692). Research into derivatives of this core structure continues to yield compounds with potent antiplasmodial activity.

A series of 5-aryl-8-aminoquinoline derivatives were found to be as potent or more potent than primaquine against Plasmodium falciparum growth in vitro. nih.gov These new agents were particularly effective against a chloroquine-resistant clone of the parasite. nih.gov Similarly, 8-aminoquinoline-uracil metal complexes have demonstrated fair antimalarial activity against the chloroquine-resistant K1 strain of P. falciparum, with IC50 values in the range of 100-1000 µg/mL. nih.gov

Furthermore, the synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids has been explored. These compounds, which are structurally related to this compound, have been tested for their antiplasmodial activity, highlighting the continued interest in this chemical space for antimalarial drug discovery.

| Compound/Derivative Class | P. falciparum Strain | IC50 |

|---|---|---|

| 5-Aryl-8-aminoquinoline derivatives | Not specified | Comparable or more potent than primaquine |

| 8-Aminoquinoline-uracil metal complexes | K1 (chloroquine-resistant) | 100-1000 µg/mL |

| N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | D6 (drug-sensitive) | 20 ng/mL |

| N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | W2 (drug-resistant) | 22 ng/mL |

The antimalarial activity of 8-aminoquinolines is not inherent to the parent drug but requires metabolic activation to exert its parasiticidal effects. A key aspect of this activation is the generation of reactive oxygen species (ROS), which induce oxidative stress within the parasite. nih.govdoi.orgencyclopedia.pubdntb.gov.ua It is postulated that the efficacy of these compounds is ultimately related to the production of these reactive intermediates. asm.org The mechanism is thought to involve a two-step biochemical relay: the metabolic generation of redox-active metabolites, followed by the exertion of parasite killing through the production of hydrogen peroxide via the cycling of these metabolites. mesamalaria.org This process leads to oxidative damage and ultimately, parasite death. nih.gov In Leishmania donovani, a related parasite, the 8-aminoquinoline analogue sitamaquine (B1681683) has been shown to inhibit the respiratory chain complex II, triggering oxidative stress and an apoptosis-like death of the parasite. nih.gov

The metabolic activation of 8-aminoquinolines is heavily dependent on host enzymes, particularly cytochrome P450 2D6 (CYP2D6). doi.orgnih.govnih.gov This enzyme is crucial for the metabolism of primaquine and other 8-aminoquinolines into their active, redox-cycling metabolites. doi.orgnih.govnih.govresearchgate.netnih.gov In vitro studies using recombinant human metabolic enzymes have implicated CYP2D6 in the production of multiple oxidative metabolites of primaquine. nih.govnih.gov The essential role of CYP2D6 has been demonstrated in studies where the absence or inhibition of this enzyme leads to a loss of antimalarial activity. nih.govnih.gov

Cytochrome P450 NADPH:Oxidoreductase (CPR) is also believed to play a role in the mechanism of action of 8-aminoquinolines. It is hypothesized that the redox cycling of the metabolites generated by CYP2D6 occurs in conjunction with CPR, leading to the formation of ROS that are responsible for the anti-parasitic effects.

Anticancer Research

For example, a study comparing the cytotoxicity of clioquinol (B1669181) and its analogues found that 8-hydroxy-5-nitroquinoline was the most toxic against Raji cells (a human B cell lymphoma line), with an IC50 of 438 nM. nih.gov Other 8-hydroxyquinoline derivatives also showed activity, with IC50 values ranging into the low micromolar range. nih.gov The anticancer activity of these compounds is thought to be related to the induction of intracellular reactive oxygen species. nih.gov

Furthermore, hybrids of 1,4-naphthoquinone (B94277) and 8-hydroxyquinoline have been synthesized and evaluated for their anticancer potential. One such derivative, with a methyl group at the C2' position of the quinoline moiety, exhibited the highest cytotoxicity against several human cancer cell lines, including lung (A549), breast (MCF-7), amelanotic melanoma (C-32), and colon (Colo-829) cancer cell lines. mdpi.com Another study on 3-substituted 7-phenyl-pyrroloquinolinones found a derivative that was highly selective for human leukaemia cells with a GI50 value of 0.45 ± 0.10 μM. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 |

|---|---|---|

| 8-Hydroxy-5-nitroquinoline | Raji (Human B cell lymphoma) | 438 nM |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid (with C2' methyl) | A549 (Lung) | 0.12 ± 0.02 µM |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid (with C2' methyl) | MCF-7 (Breast) | 0.43 ± 0.05 µM |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid (with C2' methyl) | C-32 (Amelanotic melanoma) | 0.24 ± 0.03 µM |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid (with C2' methyl) | Colo-829 (Colon) | 1.12 ± 0.15 µM |

| 3-Substituted 7-phenyl-pyrroloquinolinone | Human leukaemia cells | 0.45 ± 0.10 µM (GI50) |

Inhibition of Cancer Cell Proliferation and Cytotoxicity

Derivatives of the this compound scaffold have exhibited notable cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often attributed to the core quinoline structure, with various substitutions influencing the potency and selectivity of the compounds.

One area of investigation has focused on 8-aminoquinoline (8-AQ) derivatives. While 8-AQ itself shows little to no activity, its glycoconjugates have demonstrated cytotoxicity against human colorectal carcinoma (HCT 116) and breast cancer (MCF-7) cell lines. nih.gov For instance, certain 8-AQ glycoconjugates displayed IC50 values of 116.4 µM and 78.1 µM against HCT 116 and MCF-7 cells, respectively. nih.gov Interestingly, the presence of copper ions was found to significantly enhance the cytotoxic effects of these glycoconjugates, particularly in the MCF-7 cell line. nih.gov In comparison, 8-hydroxyquinoline (8-HQ) derivatives have also been evaluated, with some showing potent cytotoxicity. For example, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant activity against a panel of cancer cell lines, including an IC50 of 6.25 µg/mL against Hep3B hepatocellular carcinoma cells. nih.gov

Furthermore, a structurally related compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), has shown potent antiproliferative activity against several colon cancer cell lines. The IC50 values for DW-8 were determined to be 8.50 µM in HCT116, 5.80 µM in HT29, and 6.15 µM in SW620 cells. mdpi.com

Interactive Data Table: Cytotoxicity of Quinoline and Quinazoline (B50416) Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| 8-AQ Glycoconjugate (17) | HCT 116 | 116.4 ± 5.9 µM |

| 8-AQ Glycoconjugate (17) | MCF-7 | 78.1 ± 9.3 µM |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 µg/mL |

| DW-8 | HCT116 | 8.50 ± 2.53 µM |

| DW-8 | HT29 | 5.80 ± 0.92 µM |

| DW-8 | SW620 | 6.15 ± 0.37 µM |

| DW-8 | CRL1459 (non-cancerous) | 14.05 ± 0.37 µM |

This table presents a selection of reported IC50 values for different quinoline and quinazoline derivatives against various cancer cell lines.

Induction of Apoptosis Pathways

A key mechanism through which these quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can trigger the intrinsic apoptotic pathway, which is characterized by mitochondrial dysfunction and the activation of a cascade of caspase enzymes.

Studies on the 6,7-dimethoxyquinazoline (B1622564) derivative, DW-8, have shown that it induces apoptosis in SW620 colon cancer cells. mdpi.com This is evidenced by an increase in the number of apoptotic cells as detected by Annexin V staining. mdpi.com The intrinsic pathway is implicated through the activation of caspase-9, the initiator caspase in this pathway, as well as the executioner caspases-3 and -7. mdpi.com Furthermore, DW-8 was observed to decrease the expression of the anti-apoptotic protein Bcl-2. mdpi.com A critical event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytoplasm, and treatment with DW-8 was found to increase the levels of cytoplasmic cytochrome c. mdpi.com This release is often preceded by an increase in reactive oxygen species (ROS), which was also observed in cells treated with DW-8. mdpi.com

Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), has also been shown to induce apoptosis in pancreatic cancer cells, marked by the activation of Caspase-3 and the cleavage of PARP. nih.gov

Molecular Target Identification and Characterization

The anticancer activity of this compound derivatives is underpinned by their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Enzyme Modulation (e.g., Topoisomerase I, Cdc25B, G9a, MET)

Topoisomerase I: While direct inhibition of Topoisomerase I by this compound derivatives is not extensively documented, other quinoline-based compounds have been identified as inhibitors of this enzyme. For instance, coralyne and 5,6-dihydrocoralyne, which share a heterocyclic core, have been shown to inhibit Topoisomerase I by stabilizing the covalent enzyme-DNA complex, a mechanism similar to the well-known inhibitor camptothecin. nih.gov This suggests that the quinoline scaffold has the potential to be developed into Topoisomerase I inhibitors. mdpi.com

Cdc25B: The Cell division cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. Quinolinediones have been identified as cell-active inhibitors of Cdc25B. nih.gov The dysregulation of CDC25 phosphatases is a feature of various cancers, and their inhibition can lead to cell cycle arrest. nih.gov

G9a: The histone methyltransferase G9a is involved in epigenetic regulation and is overexpressed in many cancers. nih.gov Derivatives of 6,7-dimethoxyquinazoline, structurally similar to the 5,6-dimethoxyquinoline core, are potent inhibitors of G9a. nih.gov For example, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as a new scaffold for G9a inhibitors, retaining excellent potency and high selectivity. nih.gov Some of these compounds exhibit inhibitory activity in the nanomolar range. nih.gov

MET: The c-Met receptor tyrosine kinase is another important target in cancer therapy. A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met kinase. One derivative, compound 12n, exhibited an IC50 value of 0.030 µM against c-Met. researchgate.net Another study identified a quinazoline derivative, compound 8c, as an inhibitor of MET kinase with an IC50 value of 36.0 µM. researchgate.net

Receptor Interactions

Information regarding the direct interaction of this compound and its derivatives with specific cellular receptors is limited in the current scientific literature. Further research is required to elucidate potential receptor-mediated signaling pathways that may be modulated by these compounds.

Modulation of Cellular Signaling Pathways (e.g., Cell Growth, Apoptosis, Inflammation)

The anticancer effects of these compounds are also mediated through the modulation of critical cellular signaling pathways. The Akt/mTOR pathway, which is a central regulator of cell growth and survival, has been identified as a target. The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) was found to suppress the Akt/mTOR pathway in pancreatic cancer cells, contributing to the induction of both autophagy and apoptosis. nih.gov

In the context of apoptosis, as previously mentioned, derivatives like DW-8 activate the intrinsic apoptotic pathway, leading to a cascade of events that culminate in cell death. mdpi.com

Regarding inflammation, which is closely linked to cancer development, related compounds have shown modulatory effects. For example, 8-methoxyflindersine, a quinoline alkaloid, has been shown to induce apoptosis and cell cycle disruption in colorectal cancer cells through the activation of the MAPK signaling pathway. nih.gov

Effects on DNA Synthesis and Cell Division

Derivatives of this compound can interfere with fundamental cellular processes such as DNA synthesis and cell division, thereby halting the proliferation of cancer cells.

Inhibition of DNA synthesis is a key mechanism for many anticancer agents. Some synthetic compounds achieve this by preventing the incorporation of essential building blocks, such as thymidine, into newly synthesized DNA strands. youtube.com Topoisomerase inhibitors, including some quinoline derivatives, also indirectly affect DNA synthesis by causing DNA strand breaks that impede the replication process. mdpi.com

Furthermore, these compounds can disrupt the normal progression of the cell cycle. The 6,7-dimethoxyquinazoline derivative, DW-8, was found to cause cell cycle arrest at the G2 phase in SW620 colon cancer cells. mdpi.com This prevents the cells from entering mitosis, the final stage of cell division. Similarly, a 5-(3',4',5'-trimethoxy)anilino-8-nitroquinazoline derivative has demonstrated a strong ability to arrest cells in the G2/M phase, highlighting the potential of these scaffolds as anti-mitotic agents. nih.gov

Neuropharmacological Investigations

The quinoline scaffold is a key pharmacophore in the development of agents targeting the central nervous system. Derivatives of this compound have been subject to various neuropharmacological investigations, primarily focusing on their potential to modulate key enzymes and receptors involved in neurodegenerative diseases.

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Various quinoline derivatives have shown potent inhibitory activity against AChE. Research into tacrine (B349632) analogs, which share a quinoline core, has led to the development of highly active compounds. For instance, certain 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives have demonstrated IC₅₀ values in the low nanomolar range, indicating a high affinity for AChE and selectivity over butyrylcholinesterase (BChE). nih.gov

Kinetic studies on potent inhibitors reveal that they often act as mixed-type inhibitors, suggesting they can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govscienceopen.com This dual-binding capability is a desirable characteristic for next-generation AChE inhibitors. The structure-activity relationship (SAR) studies indicate that modifications to the quinoline core, such as the introduction of different amine-containing side chains, significantly influence inhibitory potency and selectivity. nih.gov For example, 2,3-dimethylquinoxalin-6-amine (B1295510) has shown an AChE inhibitory activity slightly more potent than the reference drug tacrine. nih.gov

| Compound | AChE IC₅₀ (nM) | Reference |

|---|---|---|

| Compound 6h (A 2,3-dihydro-1H-cyclopenta[b]quinoline derivative) | 3.65 | nih.gov |

| 2,3-Dimethylquinoxalin-6-amine | 77 | nih.gov |

| Tacrine (Reference) | 110 | nih.gov |

| Galanthamine (Reference) | 590 | nih.gov |

Beyond enzyme inhibition, quinoline derivatives have been investigated for their ability to interact with various neurotransmitter receptors. Specifically, N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline, which are structurally related to this compound, have been assessed for their affinity to dopamine (B1211576) D1 and D2 receptors. nih.gov

In competitive binding assays using rat striatal tissue, these compounds were evaluated for their ability to displace selective radioligands. While none of the tested tetrahydroquinolines were effective at displacing the D1-selective ligand ([³H]SCH 23390), they all showed activity at the D2 receptor by displacing the D2-selective ligand ([³H]spiperone). The potency of this interaction was dependent on the substituents at the amino group. The derivatives with an N-n-propyl-N-phenylethylamino group or an N,N-di-n-propylamino group were the most potent in displacing the D2 ligand, indicating a significant affinity for this receptor subtype. nih.gov This suggests that the 8-aminoquinoline scaffold can be a valuable template for developing ligands that target specific neurotransmitter receptor systems.

Modulation of Drug Resistance Mechanisms (e.g., P-glycoprotein)

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov P-gp functions as a drug efflux pump, reducing the intracellular concentration of cytotoxic agents. nih.gov Recent research has highlighted the potential of heterocyclic derivatives, including quinolines, as P-gp inhibitors to reverse MDR.

Structure-activity relationship studies of various quinoline derivatives have revealed key structural features that enhance P-gp inhibition. Notably, the presence of methoxy (B1213986) groups on the quinoline ring significantly improves inhibitory capacity. nih.govnih.gov Furthermore, among different quinoline analogs, those containing amine structures have been shown to outperform ester-containing counterparts in their P-gp inhibitory activity. nih.gov For example, certain quinolin-2-one-pyrimidine hybrids have been shown to significantly increase the intracellular accumulation of known P-gp substrates like doxorubicin (B1662922) and rhodamine 123, thereby restoring the sensitivity of resistant cancer cells to these drugs at nanomolar concentrations. nih.gov These findings underscore the potential of methoxy-substituted aminoquinolines as a promising scaffold for the development of effective MDR reversal agents.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant)

Derivatives of this compound have been explored for a range of other biological activities, including anti-inflammatory and antioxidant effects.

The anti-inflammatory potential of related quinoline structures has been demonstrated in various assays. Modification of 5,6,7,8-tetrahydroquinolines has led to compounds with good in vivo anti-inflammatory activity in models such as the rat carrageenan paw edema test. nih.gov In vitro studies using cell-based models have also shown that certain compounds can inhibit the production of pro-inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated macrophage cell lines, active compounds have been shown to reduce the expression of cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8). mdpi.com

The antioxidant properties of 8-aminoquinoline derivatives have been evaluated using in vitro spectrophotometric assays, such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging test. mdpi.com In these studies, novel 8-aminoquinoline derivatives were synthesized by linking the quinoline scaffold to natural antioxidants like caffeic acid. The resulting hybrid molecules demonstrated significant radical-scavenging ability. The antioxidant potential was found to be highly dependent on the nature of the linked antioxidant moiety, with derivatives containing a catecholic portion (like that from caffeic acid) showing the best activity. mdpi.com

| Compound | DPPH Radical Scavenging IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 4 | 23.5 ± 1.1 | mdpi.com |

| Compound 5 | 24.7 ± 1.5 | mdpi.com |

| Compound 6 | 27.9 ± 0.9 | mdpi.com |

| Caffeic Acid (Reference) | 29.2 ± 1.3 | mdpi.com |

Applications in Chemical Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

The 8-aminoquinoline (B160924) moiety is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. mdpi.comjetir.org Its utility as a building block stems from the reactive amino group and the bidentate chelation site formed by the amino nitrogen and the quinoline (B57606) nitrogen, which can be exploited in various synthetic transformations. chemrxiv.orgwikipedia.org

The 8-aminoquinoline core is a cornerstone in the development of pharmaceuticals, most notably antimalarial drugs. wikipedia.orgnih.gov Compounds like primaquine (B1584692) and tafenoquine, which feature an 8-amino-6-methoxyquinoline (B117001) structure, highlight the importance of this scaffold. mdpi.com The 8-amino group serves as a key attachment point for various side chains, which are crucial for modulating the compound's efficacy and pharmacokinetic properties. wikipedia.orgnih.gov The synthesis of these complex drugs often involves the condensation of the 8-aminoquinoline core with other pre-functionalized molecules. nih.gov

In the realm of agrochemicals, the broader family of quinoline derivatives has been extensively explored for the development of new pesticides, particularly fungicides. nih.govingentaconnect.com The quinoline scaffold's biological activity can be fine-tuned through the introduction of various functional groups, and its derivatives are investigated for their potential to combat pathogenic infections that reduce crop production. ingentaconnect.comresearchgate.net The presence of methoxy (B1213986) and amino groups on the 5,6-dimethoxyquinolin-8-amine backbone provides synthetic handles to create diverse libraries of compounds for screening as potential agrochemical agents. nih.govresearchgate.net

Table 1: Role of 8-Aminoquinoline Scaffold in Bioactive Compounds

| Application Area | Role of 8-Aminoquinoline | Key Structural Feature Utilized | Example Compound Class |

| Pharmaceuticals | Core scaffold for antimalarial agents | 8-amino group for side-chain attachment | Primaquine analogues |

| Agrochemicals | Foundational structure for fungicides | Quinoline ring system for biological activity | Various proprietary fungicides |

While specific examples employing this compound in dye synthesis are not prominent, the quinoline structure itself is a known chromophore. Related compounds, such as 8-hydroxyquinoline (B1678124), are utilized as coupling components in the synthesis of azo dyes. researchgate.netmedcraveonline.com In this process, the 8-hydroxyquinoline moiety is coupled with a diazonium salt to form a brightly colored azo compound. researchgate.net The amino group at the 8-position of this compound could similarly be diazotized and used as a diazonium component, or the quinoline ring could act as the coupling component, suggesting its potential as a precursor for novel dyes and pigments.

Catalysis in Organic Reactions

The 8-aminoquinoline group is a powerful and widely used directing group in transition metal-catalyzed reactions, particularly for the functionalization of C-H bonds. chemrxiv.org The nitrogen atoms of the amino group and the quinoline ring can coordinate to a metal center in a bidentate fashion, forming a stable five-membered ring. This chelation brings the metal catalyst into close proximity to specific C-H bonds on the substrate, enabling their selective activation and functionalization. chemrxiv.org

For example, N-acylated 8-aminoquinolines are common substrates in nickel-catalyzed C(sp³)–H arylation reactions. The 8-aminoquinoline moiety acts as an internal ligand that directs the nickel catalyst to a specific C-H bond, facilitating the formation of a new carbon-carbon bond. chemrxiv.org This directing-group strategy enhances both the reactivity and selectivity of the catalytic process, making it a valuable tool in complex molecule synthesis. mdpi.com

Materials for Optoelectronic Devices

Quinoline derivatives are an important class of materials in organic electronics due to their excellent electron transport and optoelectronic properties. uconn.eduoled-intermediates.com

In the field of Organic Light-Emitting Diodes (OLEDs), quinoline-based molecules are widely used as electron transport materials (ETMs), host materials, and fluorescent emitters. oled-intermediates.comnih.govresearchgate.net The electron-deficient nature of the pyridine (B92270) ring within the quinoline structure facilitates electron injection and transport. nih.gov The luminescent properties of quinoline derivatives can be tuned by adding substituents to the quinoline core; for instance, methoxy groups can act as electron-donating groups that influence the molecule's emission wavelength and quantum efficiency. uconn.edu While tris(8-hydroxyquinolinato)aluminum (Alq3) is the most famous quinoline derivative in OLEDs, the broader class of functionalized quinolines is continuously explored to develop new materials with improved stability, efficiency, and color purity for full-color displays. oled-intermediates.comdergipark.org.tr

Table 2: Functions of Quinoline Derivatives in OLEDs

| OLED Component | Function | Relevant Property of Quinoline |

| Emitting Layer (EML) | Emits light upon electron-hole recombination | Tunable fluorescence |

| Electron Transport Layer (ETL) | Facilitates electron transport from cathode to EML | High electron mobility |

| Host Material | Forms a matrix for dopant emitter molecules | Good charge-carrier mobility and high triplet energy |

Organic semiconductors are the active components in organic field-effect transistors (OFETs) and vertical organic transistors (VOTs). rsc.org These devices require materials with good charge-carrier mobility. While specific research on this compound in transistors is not widely reported, the development of novel organic semiconductors is a dynamic area of research. rsc.orgskku.edu The tunable electronic properties of the quinoline scaffold make it a candidate for investigation in such applications, where molecular structure is systematically modified to optimize performance characteristics like current density and operating speed. rsc.org

Photovoltaic Cells (e.g., Dye-Sensitized Solar Cells, Polymer Solar Cells)

Quinoline derivatives have recently garnered significant attention as promising materials for third-generation photovoltaic applications, including Dye-Sensitized Solar Cells (DSSCs) and Polymer Solar Cells (PSCs). nih.gov The quinoline core's high thermal and chemical stability, combined with its electron-transporting capabilities, are highly desirable properties for optoelectronic devices. researchgate.netnih.gov The performance of these materials can be finely tuned through chemical modifications to the quinoline ring. nih.gov

In the context of Dye-Sensitized Solar Cells , the molecular structure of the sensitizer (B1316253) dye is a primary factor influencing photovoltaic performance. researchgate.net Organic dyes are often designed with a Donor-π bridge-Acceptor (D-π-A) architecture. Quinoline derivatives can be incorporated as the π-bridge, facilitating charge transfer from the donor to the acceptor. Theoretical investigations into new quinoline-based organic photosensitizers aim to optimize their geometries, electronic structures, and absorption spectra for higher efficiency. researchgate.net The introduction of electron-donating groups, such as the methoxy (-OCH₃) and amino (-NH₂) groups present in this compound, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for efficient electron injection into the semiconductor's conduction band and effective dye regeneration.

For Polymer Solar Cells , quinoline-based materials can be used in the synthesis of polymer donors. For instance, a polymer donor named PTQ10, which incorporates a quinoxaline (B1680401) (aza-naphthalene) unit structurally related to quinoline, has been synthesized via a two-step reaction and demonstrated impressive power conversion efficiencies of up to 12.70%. nih.gov The ease of structural modification on the quinoline framework allows for the development of materials with optimized properties for use as either electron donors or electron acceptors in the photoactive layer of PSCs. nih.govnih.gov Although direct application of this compound has not been extensively reported, its structure suggests potential as a building block for hole-transporting materials or as a precursor for more complex sensitizer dyes.

Table 1: Performance of Representative Quinoline-Based Photovoltaic Materials

| Material/Device Type | Key Quinoline Component | Power Conversion Efficiency (PCE) | Reference |

| Polymer Solar Cell | Poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10) | 12.70% | nih.gov |

| Dye-Sensitized Solar Cell | Quinoline-based organic photosensitizers (Theoretical Design) | N/A (Proposed for high efficiency) | researchgate.net |

| Organic Photodiode | 4H-pyrano[3,2-c] quinoline derivatives | N/A (Demonstrated photovoltaic response) | researchgate.net |

Chemical Probes for Biological Studies

The 8-aminoquinoline scaffold is a well-established fluorophore used in the design of fluorescent chemical probes for biological studies. nih.govresearchgate.net These probes are particularly effective as sensors for metal ions, leveraging the nitrogen atom in the quinoline ring and the exocyclic amino group at the 8-position to form a chelating pocket.

The primary application for 8-aminoquinoline derivatives is in the detection of zinc ions (Zn²⁺). nih.govresearchgate.net One of the earliest and most studied examples is 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), an aryl sulfonamide derivative of 8-aminoquinoline. nih.gov The detection mechanism is typically based on chelation-enhanced fluorescence (CHEF). In its free state, the 8-aminoquinoline moiety often exhibits low fluorescence. However, upon coordination with a metal ion like Zn²⁺, a rigid complex is formed. This rigidity restricts intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence intensity, acting as a "turn-on" sensor. nih.gov